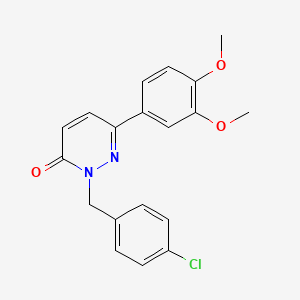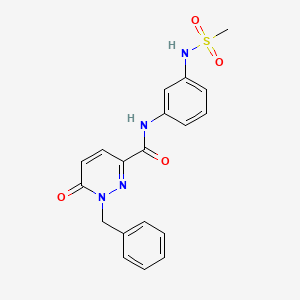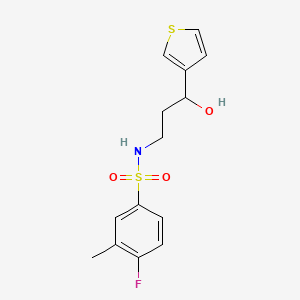
N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with the molecular formula C16H17FN4O2S2 . It has a molecular weight of 380.460 Da and a mono-isotopic mass of 380.077698 Da . It is structurally similar to melatonin .
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the search results, a similar compound, N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide, was identified during a search for Notum inhibitors . The synthesis process involved crystallographic fragment screening .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a 5-fluoro-2-methyl-1H-indol-3-yl group, an ethyl group, a carbamimidoyl group, and a 4-methoxy-3-methylbenzenesulfonamide group .Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis and structural characterization of compounds related to "N-(N-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)carbamimidoyl)-4-methoxy-3-methylbenzenesulfonamide". For instance, research on the synthesis of N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide showed its potential as an antitubercular agent by docking against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018). This demonstrates the compound's relevance in drug discovery and development for treating tuberculosis.
Anticancer Applications
Compounds with structural similarities have been investigated for their anticancer properties. A study on the synthesis and anticancer property of (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide highlighted its potential in cancer treatment (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010). This points towards the utility of such compounds in developing new therapeutic agents against various forms of cancer.
Potential in Photodynamic Therapy
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups has been reported for their high singlet oxygen quantum yield, making them suitable for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020). These findings suggest the compound's utility in treating cancer through photodynamic therapy by generating singlet oxygen, a reactive oxygen species that can kill cancer cells.
Antitumor Drug Design
Research into sulfonamide derivatives for creating potent antitumor agents with low toxicity has been conducted. Sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard have shown high antitumor activity and low toxicity, indicating their potential as targeted therapy for cancer treatment (Huang, Lin, & Huang, 2001).
Mechanism of Action
This compound is structurally similar to melatonin, which is known to modulate Wnt/β-catenin signaling . The Wnt palmitoleate lipid modification is essential for its signaling activity, while the carboxylesterase Notum can remove the lipid from Wnt and inactivate it . Therefore, Notum enzyme inhibition can upregulate Wnt signaling .
properties
IUPAC Name |
2-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(4-methoxy-3-methylphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-12-10-15(5-7-19(12)28-3)29(26,27)25-20(22)23-9-8-16-13(2)24-18-6-4-14(21)11-17(16)18/h4-7,10-11,24H,8-9H2,1-3H3,(H3,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQJDPOMHCPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(=NCCC2=C(NC3=C2C=C(C=C3)F)C)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

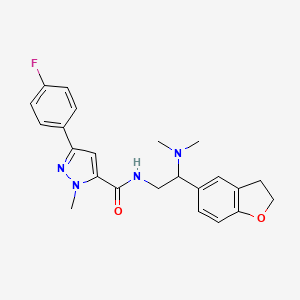
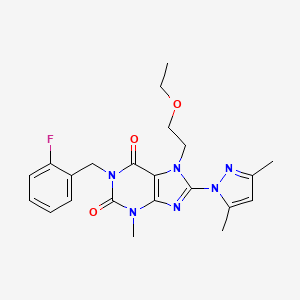
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-tosylpyrrolidin-2-yl)methanone](/img/structure/B2801435.png)

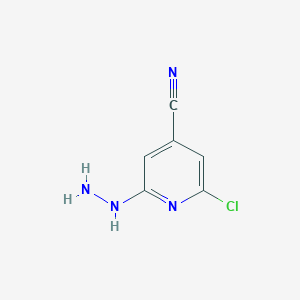
![2-[2,4-dichloro(methylsulfonyl)anilino]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2801443.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2801445.png)
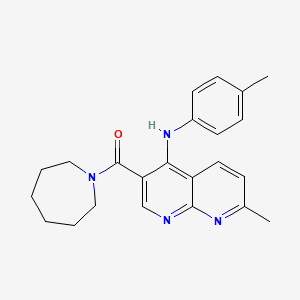
![8-(2-aminophenyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801448.png)
